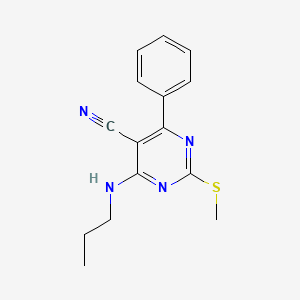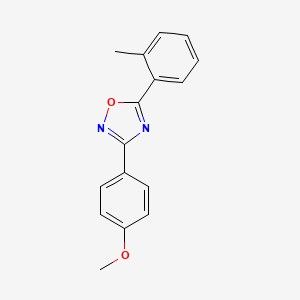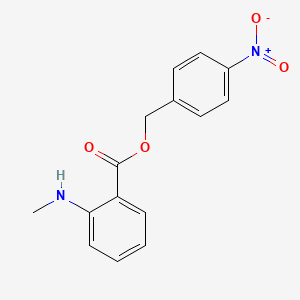
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery and development. MPP belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry as they exhibit a broad range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is not fully understood. However, it is believed that 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exerts its biological activities by inhibiting the activity of specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been shown to exhibit several biochemical and physiological effects. For instance, 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been reported to induce apoptosis (programmed cell death) in cancer cells, which may be a potential mechanism for its anticancer activity. 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is its potent inhibitory activity against various enzymes, which makes it a potential candidate for drug development. However, the synthesis of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is complex and requires several steps, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for the research on 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile. One potential area of research is the development of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile-based drugs for the treatment of cancer and other diseases. Another area of research is the identification of the exact mechanism of action of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile, which may provide insights into its biological activities. Additionally, further studies are needed to investigate the safety and toxicity of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile in humans.
Méthodes De Synthèse
The synthesis of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves several steps, including the reaction of 4-phenyl-2,6-dimethylpyrimidine-5-carbaldehyde with methylthiourea and propylamine in the presence of a catalyst such as triethylamine. The reaction mixture is then subjected to further purification steps to obtain the final product.
Applications De Recherche Scientifique
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exhibits potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development and progression of cancer. 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-3-9-17-14-12(10-16)13(18-15(19-14)20-2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHESUSYPCGJKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)

![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)


![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)

